Cas no 327175-54-2 (ethyl 4-phenylpiperidine-3-carboxylate)

エチル4-フェニルピペリジン-3-カルボキシレートは、有機合成中間体として重要な化合物です。ピペリジン骨格にフェニル基とエステル基を有するため、医薬品や農薬の合成において多様な変換が可能です。特に、立体選択的反応における高い反応性と安定性が特徴で、複雑な分子構築に適しています。カルボキシレート基の存在により、さらなる誘導体化が容易で、創薬研究におけるキーインターメディエートとして有用です。また、結晶性が良好なため精製工程が簡便であり、高純度品の調製が可能です。

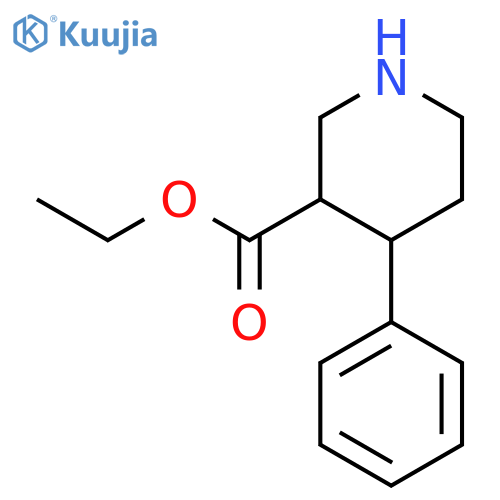

327175-54-2 structure

商品名:ethyl 4-phenylpiperidine-3-carboxylate

CAS番号:327175-54-2

MF:C14H19NO2

メガワット:233.30616402626

MDL:MFCD18434495

CID:2131318

PubChem ID:22238078

ethyl 4-phenylpiperidine-3-carboxylate 化学的及び物理的性質

名前と識別子

-

- ethyl 4-phenylpiperidine-3-carboxylate

- Ethyl 4-phenyl-3-piperidinecarboxylate

- 4-Phenyl-piperidine-3-carboxylic acid ethyl ester

- 749192-64-1

- (3R,4R)-ethyl4-phenylpiperidine-3-carboxylate

- CHEMBL313981

- SCHEMBL6029174

- DTXSID40623671

- DB-012382

- ethyl4-phenylpiperidine-3-carboxylate

- 327175-54-2

- AKOS015969555

- BDBM50071690

- DB-011702

- cis-ethyl 4-phenylpiperidine-3-carboxylate

- DB-370420

-

- MDL: MFCD18434495

- インチ: InChI=1S/C14H19NO2/c1-2-17-14(16)13-10-15-9-8-12(13)11-6-4-3-5-7-11/h3-7,12-13,15H,2,8-10H2,1H3

- InChIKey: KKESSUGZTMZMJU-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 233.141578849Da

- どういたいしつりょう: 233.141578849Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 17

- 回転可能化学結合数: 4

- 複雑さ: 249

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.9

- トポロジー分子極性表面積: 38.3Ų

ethyl 4-phenylpiperidine-3-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | K05038-5g |

ethyl 4-phenylpiperidine-3-carboxylate |

327175-54-2 | >95% | 5g |

$1150 | 2024-06-05 | |

| eNovation Chemicals LLC | K05038-1g |

ethyl 4-phenylpiperidine-3-carboxylate |

327175-54-2 | >95% | 1g |

$388 | 2025-02-20 | |

| eNovation Chemicals LLC | K05038-5g |

ethyl 4-phenylpiperidine-3-carboxylate |

327175-54-2 | >95% | 5g |

$1150 | 2025-02-20 | |

| eNovation Chemicals LLC | K05038-1g |

ethyl 4-phenylpiperidine-3-carboxylate |

327175-54-2 | >95% | 1g |

$388 | 2024-06-05 | |

| eNovation Chemicals LLC | K05038-1g |

ethyl 4-phenylpiperidine-3-carboxylate |

327175-54-2 | >95% | 1g |

$388 | 2025-02-27 | |

| eNovation Chemicals LLC | K05038-5g |

ethyl 4-phenylpiperidine-3-carboxylate |

327175-54-2 | >95% | 5g |

$1150 | 2025-02-27 |

ethyl 4-phenylpiperidine-3-carboxylate 関連文献

-

Nadia Sebbar,Henning Bockhorn,Joseph W. Bozzelli Phys. Chem. Chem. Phys., 2002,4, 3691-3703

-

Huihui Qi,Yunjie Zhou,Yi Li,Fan Liao,Zhenzhen Wang,Xiao Wang,Hui Huang,Mingwang Shao,Yang Liu Nanoscale, 2021,13, 14089-14095

-

Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442

-

Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194

327175-54-2 (ethyl 4-phenylpiperidine-3-carboxylate) 関連製品

- 338425-25-5(<br>N-(4-Bromo-phenyl)-2-(4-phenyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfany l)-acetamide)

- 1805131-27-4(4-Amino-2-fluoro-6-(trifluoromethoxy)benzoic acid)

- 1804952-26-8(3-Bromo-6-(difluoromethyl)-2-iodopyridine-4-carbonyl chloride)

- 2162016-09-1(2-(5-Fluoropyridin-2-yl)acetaldehyde)

- 922014-95-7(N'-(4-ethoxyphenyl)-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylethanediamide)

- 1869599-51-8(5-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}pentanoic acid)

- 1461714-74-8(N-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide)

- 2411299-57-3(N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1-(prop-2-enoyl)piperidine-4-carboxamide)

- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)

- 2126139-26-0(tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate)

推奨される供給者

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量